1-Propanol, 2-(phenylmethoxy)-, (2R)-

Catalog No.
S1910709
CAS No.
87037-69-2
M.F
C10H14O2
M. Wt
166.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Propanol, 2-(phenylmethoxy)-, (2R)-

CAS Number

87037-69-2

Product Name

1-Propanol, 2-(phenylmethoxy)-, (2R)-

IUPAC Name

(2R)-2-phenylmethoxypropan-1-ol

Molecular Formula

C10H14O2

Molecular Weight

166.22 g/mol

InChI

InChI=1S/C10H14O2/c1-9(7-11)12-8-10-5-3-2-4-6-10/h2-6,9,11H,7-8H2,1H3/t9-/m1/s1

InChI Key

BWCRDMRLKBPUTD-SECBINFHSA-N

SMILES

CC(CO)OCC1=CC=CC=C1

Canonical SMILES

CC(CO)OCC1=CC=CC=C1

Isomeric SMILES

C[C@H](CO)OCC1=CC=CC=C1

1-Propanol, 2-(phenylmethoxy)-, (2R)- is an organic compound characterized by a propanol backbone with a phenylmethoxy group attached to the second carbon atom. This compound features a chiral center, which contributes to its unique stereochemistry and potential biological activity. The phenylmethoxy group, also known as a benzyloxy group, is significant in organic synthesis as it often serves as a protecting group for alcohols. The molecular formula of this compound is C₁₀H₁₄O₂, and it has a molecular weight of approximately 166.22 g/mol .

Typical of alcohols and ethers. Key reactions include:

  • Esterification: Reacting with carboxylic acids to form esters.
  • Dehydration: Under acidic conditions, it can lose water to form alkenes.
  • Oxidation: It can be oxidized to form corresponding aldehydes or ketones.
  • Nucleophilic substitutions: The phenylmethoxy group can participate in nucleophilic substitution reactions, making it versatile in organic synthesis .

The biological activity of 1-Propanol, 2-(phenylmethoxy)-, (2R)- is of interest due to its potential applications in pharmaceuticals. Compounds with similar structures have shown various activities such as:

  • Antiviral properties: Some derivatives have been explored as potential antiviral agents, particularly in the context of HIV research.
  • Neuroprotective effects: Certain analogs may exhibit neuroprotective activities, making them candidates for treating neurodegenerative diseases.
  • Antimicrobial activity: Similar compounds have demonstrated efficacy against various bacterial strains .

Several methods exist for synthesizing 1-Propanol, 2-(phenylmethoxy)-, (2R)-:

  • Starting from (R)-propylene oxide: This method involves the reaction of (R)-propylene oxide with phenol in the presence of a base to yield the desired product.
  • Using benzyloxy derivatives: Another approach involves the conversion of benzyloxy derivatives through nucleophilic substitution reactions.
  • Chiral pool synthesis: Utilizing chiral building blocks can also facilitate the synthesis of this compound while maintaining stereochemistry .

1-Propanol, 2-(phenylmethoxy)-, (2R)- has several applications across different fields:

  • Pharmaceuticals: It serves as an intermediate in the synthesis of various drugs and therapeutic agents.
  • Cosmetics: Its properties make it suitable for use in cosmetic formulations.
  • Flavoring and Fragrance: The compound can be used in synthetic flavors and fragrances due to its pleasant aromatic characteristics .

Studies focusing on the interactions of 1-Propanol, 2-(phenylmethoxy)-, (2R)- with biological targets are crucial for understanding its therapeutic potential. These studies typically involve:

  • Binding affinity assessments to determine how well the compound interacts with specific receptors or enzymes.
  • In vitro assays to evaluate its efficacy against various pathogens or disease models.
  • Molecular docking studies that predict how the compound may fit into biological targets at a molecular level .

Several compounds share structural similarities with 1-Propanol, 2-(phenylmethoxy)-, (2R)-. Here is a comparison highlighting their uniqueness:

Compound NameMolecular FormulaUnique Features
(S)-2-Amino-3-(benzyloxy)propan-1-olC₁₀H₁₅NO₂Enantiomeric counterpart with different biological activity
2-Amino-3-methoxypropan-1-olC₈H₁₉NO₂Lacks the benzyloxy group; different reactivity profile
2-Amino-3-(phenoxy)propan-1-olC₉H₁₃NO₂Contains a phenoxy instead of benzyloxy; alters solubility and binding properties

The presence of the phenylmethoxy group in 1-Propanol, 2-(phenylmethoxy)-, (2R)- enhances its lipophilicity and potential interactions compared to other similar compounds. This characteristic makes it particularly interesting for medicinal chemistry applications .

XLogP3

1.3

Dates

Modify: 2023-08-16

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